Physicochemical characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide
Physicochemical characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide
Disclaimer: Direct experimental data for N-benzyl-3-bromo-N-ethylbenzenesulfonamide is not extensively available in public literature. This guide synthesizes information from closely related N-substituted benzenesulfonamide analogs to provide a predictive overview of its physicochemical properties and analytical methodologies. The protocols and data presented are based on established principles and data for similar molecular structures.
Introduction
N-substituted benzenesulfonamides are a cornerstone in medicinal chemistry and material science, valued for their diverse biological activities and versatile chemical properties.[1][2] This guide focuses on the predicted physicochemical characteristics of a specific analog, N-benzyl-3-bromo-N-ethylbenzenesulfonamide. By examining data from related compounds, we can construct a robust profile to guide researchers in its synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview grounded in established scientific principles.
Molecular Structure and Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and inherent properties.
Predicted Molecular Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₅H₁₆BrNO₂S | Based on structural components |
| Molecular Weight | 354.26 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical appearance of benzenesulfonamide derivatives[3] |
| CAS Number | Not assigned | No specific CAS number found for this exact structure |
Note: The molecular weight of a related compound, N-benzyl-3-bromo-N-methylbenzenesulfonamide, is 340.24 g/mol .[4]
Caption: Predicted molecular structure of N-benzyl-3-bromo-N-ethylbenzenesulfonamide.
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for further studies.
Proposed Synthetic Pathway
The synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide can be approached through a two-step process, a common method for preparing N-substituted sulfonamides.[5]
Caption: Proposed two-step synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-Ethyl-3-bromobenzenesulfonamide
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Dissolve N-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide
-
Dissolve the intermediate, N-ethyl-3-bromobenzenesulfonamide (1.0 equivalent), in a suitable solvent like tetrahydrofuran or dimethylformamide.
-
Add a base, such as sodium hydride or potassium carbonate (1.5 equivalents), to the solution.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield N-benzyl-3-bromo-N-ethylbenzenesulfonamide.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, as well as the methylene and methyl protons of the ethyl group and the methylene protons of the benzyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the bromine atom.
-
¹³C NMR: The carbon NMR will display signals for all unique carbon atoms in the molecule. The carbons attached to the sulfonamide group and the bromine atom will be deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
Asymmetric and symmetric SO₂ stretching vibrations, typically observed in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[6]
-
C-H stretching from the aromatic rings around 3100-3000 cm⁻¹.[7]
-
C-C in-ring stretching vibrations for the aromatic rings between 1600-1400 cm⁻¹.[7]
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M+ and M+2 pattern.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity and quantifying the compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound. Several studies have detailed HPLC methods for sulfonamide analysis.[8][9][10]
Typical HPLC Conditions:
| Parameter | Value | Rationale |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for moderately polar to nonpolar compounds.[8] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a wide range of compounds. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape.[8][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[8] |
| Detection | UV at 254 nm or 278 nm | Aromatic rings in the structure will absorb UV light.[8] |
| Column Temperature | 30 °C | Provides reproducible retention times.[8] |
Crystallographic and Thermal Properties
The solid-state properties of a compound are critical for its handling, formulation, and stability.
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. The crystal packing of similar sulfonamides is often governed by N-H···O=S hydrogen bonding interactions where applicable, and π-π stacking interactions.[11]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] For N-benzyl-3-bromo-N-ethylbenzenesulfonamide, a TGA curve would be expected to show stability up to a certain temperature, followed by a mass loss step corresponding to its decomposition.[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12] The DSC curve would likely show an endothermic peak corresponding to its melting point, followed by thermal events at higher temperatures related to decomposition.[13][14]
Physicochemical Properties
Solubility and Lipophilicity
-
Solubility: Benzenesulfonamides generally have low solubility in water but are soluble in many organic solvents like ethanol and acetone.[3] The solubility of N-benzyl-3-bromo-N-ethylbenzenesulfonamide is expected to be low in aqueous media and higher in organic solvents.
-
Lipophilicity (LogP): The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to the presence of two aromatic rings and the bromo-substituent, N-benzyl-3-bromo-N-ethylbenzenesulfonamide is predicted to be a lipophilic molecule. The LogP value can be estimated using computational methods or determined experimentally via methods like the shake-flask or chromatographic techniques.[15][16]
Chemical Stability
Benzenesulfonamide derivatives are generally chemically stable under standard ambient conditions.[17] However, they can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to high temperatures.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. By leveraging data from analogous structures, we have outlined the expected properties and the analytical methodologies required for its synthesis, purification, and characterization. This information serves as a valuable resource for researchers embarking on studies involving this and related N-substituted benzenesulfonamides, facilitating a more informed and efficient research workflow. Direct experimental verification of these predicted properties is a necessary next step for any definitive characterization.
References
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available from: [Link]
-
The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PMC. Available from: [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available from: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available from: [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available from: [Link]
-
Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis. Available from: [Link]
-
Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry. Available from: [Link]
-
Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. PubMed. Available from: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatography Online. Available from: [Link]
-
Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. Available from: [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. Available from: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available from: [Link]
-
(PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Available from: [Link]
-
N-BENZYL-3-BROMO-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE | CAS 951885-22-6. Matrix Fine Chemicals. Available from: [Link]
-
Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo. Available from: [Link]
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available from: [Link]
-
Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]
- CN103819369A - Method for synthesizing benzene sulfonamide compounds. Google Patents.
-
Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available from: [Link]
-
Full article: Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis. Available from: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Semantic Scholar. Available from: [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC. Available from: [Link]
-
BindingDB BDBM13313 N-Benzyl-N-{2-[(4-cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)amino]ethyl}benzenesulfonamide. BindingDB. Available from: [Link]
-
SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. Available from: [Link]
-
N-benzyl-3-bromo-N-phenylbenzenesulfonamide | C19H16BrNO2S. PubChem. Available from: [Link]
-
N-Benzyl-4-bromo-N-ethylbenzamide | CAS#:346690-25-3. Chemsrc. Available from: [Link]
-
Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. MDPI. Available from: [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. Available from: [Link]
- CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. Google Patents.
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. SciELO. Available from: [Link]
-
2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 3. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 4. N-benzyl-3-bromo-N-methylbenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
